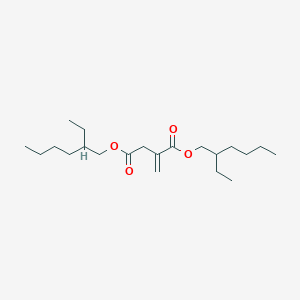

Bis(2-ethylhexyl) methylenesuccinate

Vue d'ensemble

Description

Bis(2-ethylhexyl) methylenesuccinate is a useful research compound. Its molecular formula is C21H38O4 and its molecular weight is 354.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93006. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1. Industrial Applications

Bis(2-ethylhexyl) methylenesuccinate and its derivatives find extensive use in industrial applications. For example, the bis(2-ethylhexyl) ester of sebacic acid is a synthetic lubricant used in aerospace, automobile, and manufacturing industries. This ester is synthesized from sebacic acid under specific conditions, offering economic and environmental advantages due to lower molar excess of alcohol and shorter reaction time without external catalysts (Narayan & Madras, 2017).

2. Environmental and Health Research

Bis(2-ethylhexyl) phthalate (DEHP), a derivative, is a widely used plasticizer in PVC plastics and has been associated with reproductive diseases. Studies have explored its effects on oocytes in vivo, showing that DEHP can reduce maturation and fertilization capabilities, cause oxidative stress, and lead to DNA damage in mouse oocytes (Lu et al., 2019).

3. Analytical Chemistry Applications

In analytical chemistry, bis(2-ethylhexyl) derivatives are used for the extraction and spectrophotometric determination of various compounds. For instance, bis[2-(5-chloro-2-pyridylazo)-5-diethylaminophenolato]cobalt(III) has been proposed for extracting sulphated and sulphonated surfactants, showing good agreement with standard methods but with simpler and more sensitive procedures (Taguchi et al., 1981).

4. Bioremediation

In the field of bioremediation, bis(2-ethylhexyl) derivatives are investigated for their role in environmental pollutant degradation. An example is the use of laccase from Fusarium incarnatum in a reverse micelles system to biodegrade Bisphenol A, a known endocrine-disrupting chemical. This system showed high efficiency in oxidative degradation of hydrophobic phenols, indicating its potential in environmental cleanup applications (Chhaya & Gupte, 2013).

5. Detection and Monitoring

Sensitive detection and monitoring of bis(2-ethylhexyl) phthalate is crucial in environmental and food analysis. A surface-enhanced Raman spectroscopy (SERS) based aptasensor has been developed for this purpose, providing a rapid, sensitive, and specific method for detecting trace DEHP in various mediums, including tap water and bottled beverages (Tu et al., 2019).

6. Environmental Pollution Studies

Research into the environmental impact of bis(2-ethylhexyl) derivatives includes studies on their presence and effects in various ecosystems. For instance, the impact of bis(2-ethylhexyl) phthalate on the body weight of Drosophila demonstrated the substance's potential as a transgenerational obesogen, affecting offspring fertility and growth (Chen et al., 2019).

Mécanisme D'action

Mode of Action

It is suggested that it may induce changes through non-genotoxic mechanisms related to multiple molecular signals .

Biochemical Pathways

The compound is thought to affect several biochemical pathways. Rodent data suggests that it induces changes through non-genotoxic mechanisms related to multiple molecular signals, including PPAR-α activation, perturbation of fatty acid metabolism, induction of cell proliferation, decreased apoptosis, production of reactive oxygen species, and oxidative stress . It is also suggested that it affects cell-regulating signaling pathways, such as Notch, Wnt, and TGF-β .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

It is suggested that it may induce changes in cellular metabolite pools, resulting in elevated levels of succinate, 2-hydroxyglutarate, pyruvate, glyoxylate, and intermediates of glycolytic shunts .

Analyse Biochimique

Biochemical Properties

Bis(2-ethylhexyl) methylenesuccinate plays a role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with esterases, which catalyze the hydrolysis of ester bonds. This interaction is crucial as it can affect the breakdown and metabolism of the compound within biological systems. Additionally, this compound may interact with lipid-binding proteins, influencing lipid metabolism and transport .

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It can influence cell signaling pathways, particularly those involved in lipid metabolism. The compound has been shown to affect gene expression related to lipid synthesis and degradation. Furthermore, this compound can alter cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, it may inhibit certain esterases, leading to an accumulation of ester substrates. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of lipid metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological processes. At higher doses, it can exhibit toxic or adverse effects, such as liver dysfunction or reproductive toxicity. These threshold effects are crucial for determining safe and effective dosage levels for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by esterases, which hydrolyze the ester bonds to produce methylenesuccinic acid and 2-ethylhexanol. These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s interaction with lipid metabolism pathways is particularly significant .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with lipid-binding proteins and transporters. These interactions facilitate its movement across cellular membranes and its accumulation in specific tissues. The compound’s distribution can affect its overall bioavailability and efficacy in biological systems .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is often found in lipid-rich compartments, such as the endoplasmic reticulum and lipid droplets. This localization is influenced by targeting signals and post-translational modifications that direct the compound to these specific compartments. The subcellular localization of this compound can impact its activity and function within cells .

Propriétés

IUPAC Name |

bis(2-ethylhexyl) 2-methylidenebutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O4/c1-6-10-12-18(8-3)15-24-20(22)14-17(5)21(23)25-16-19(9-4)13-11-7-2/h18-19H,5-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNRQCGWXXLTIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CC(=C)C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293917 | |

| Record name | Bis(2-ethylhexyl) Itaconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2287-83-4 | |

| Record name | 2287-83-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(2-ethylhexyl) Itaconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

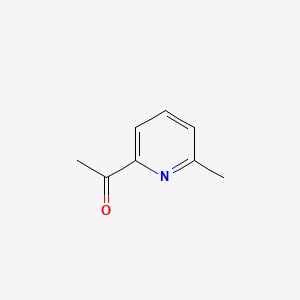

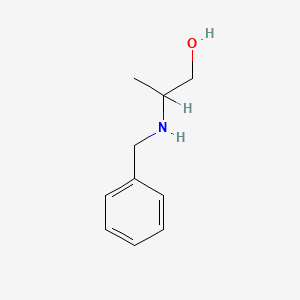

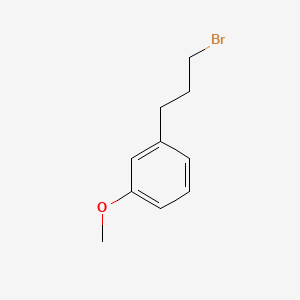

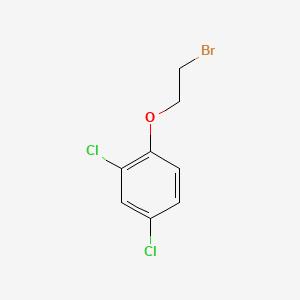

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the solvent environment influence the polymerization of Bis(2-ethylhexyl) itaconate?

A: Research suggests that polar solvents can significantly impact the polymerization rate and molecular weight of resulting poly(Bis(2-ethylhexyl) itaconate) []. Studies utilizing electron spin resonance (ESR) revealed that the propagation rate constant (kp) of Bis(2-ethylhexyl) itaconate polymerization is lower in more polar solvents []. This effect is attributed to the increased affinity of polar solvents for the propagating polymer chain, potentially leading to decreased reactivity.

Q2: What unique polymerization behavior does Bis(2-ethylhexyl) itaconate exhibit during copolymerization?

A: Bis(2-ethylhexyl) itaconate demonstrates a "penultimate effect" during copolymerization with N-cyclohexylmaleimide []. This means that the reactivity of the propagating radical is influenced not only by the terminal monomer unit but also by the penultimate (second-to-last) unit in the growing polymer chain []. This effect was observed through both kinetic studies and ESR analysis of the copolymerization process.

Q3: Can Bis(2-ethylhexyl) itaconate be utilized to create bio-based thermoplastic elastomers, and if so, how?

A: Yes, Bis(2-ethylhexyl) itaconate holds promise for developing bio-based thermoplastic elastomers []. Researchers successfully synthesized well-defined poly(Bis(2-ethylhexyl) itaconate) using Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization []. Furthermore, by employing sequential block copolymerization with itaconic acid imides, they created triblock copolymers featuring soft poly(Bis(2-ethylhexyl) itaconate) segments and hard poly(itaconimide) segments []. This block architecture is characteristic of thermoplastic elastomers.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol](/img/structure/B1266828.png)

![2-Azabicyclo[2.2.1]hept-5-ene](/img/structure/B1266832.png)